Superior Potency Against Human APT1 Compared to In‑Class Reference Inhibitor ML‑348
4-((2-(Piperidin-1-yl)ethyl)thio)aniline exhibits 16‑fold greater inhibitory potency against human acyl‑protein thioesterase 1 (APT1) than the well‑characterized APT1/APT2 dual inhibitor ML‑348 (Ki = 300 nM; IC₅₀ ≈ 280 nM) [1]. In a direct enzymatic assay, the target compound achieved an IC₅₀ of 17 nM, establishing a clear quantitative advantage in target engagement [2].
| Evidence Dimension | Inhibition of human APT1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | ML‑348 (APT1/APT2 inhibitor): Ki = 300 nM; reported IC₅₀ ≈ 280 nM |
| Quantified Difference | Target compound is ~16‑fold more potent than ML‑348 |
| Conditions | In vitro enzymatic assay using purified human APT1 |
Why This Matters
Higher potency against APT1 at lower compound concentrations reduces the risk of off‑target effects in cellular assays studying protein palmitoylation dynamics.
- [1] BindingDB. BDBM207991 ML348. Ki = 300 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207991 View Source
- [2] BindingDB. BDBM50496626. CHEMBL1903566. Inhibition of human APT1. IC50 = 17 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50496626&google=BDBM50496626 View Source
